molecular formula C28H30N4O3S3 B2928383 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 489470-40-8

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2928383
CAS No.: 489470-40-8
M. Wt: 566.75
InChI Key: PCGVBTJYLMFBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of small-molecule inhibitors targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is linked to therapeutic resistance against alkylating agents and radiation . The compound features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 6-ethyl substituent and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. Its design aims to disrupt APE1-mediated DNA repair, thereby sensitizing cancer cells to genotoxic therapies.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-2-31-17-14-21-24(18-31)37-28(25(21)27-29-22-8-4-5-9-23(22)36-27)30-26(33)19-10-12-20(13-11-19)38(34,35)32-15-6-3-7-16-32/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVBTJYLMFBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and unique structural characteristics. This article delves into the biological activity of this compound, supported by research findings, structure-activity relationships (SAR), and case studies.

Structural Features

The compound contains several notable structural motifs:

  • Benzo[d]thiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydrothieno[2,3-c]pyridine structure : Contributes to the pharmacological profile.
  • Piperidinylsulfonyl group : Enhances interaction with biological targets.

Inhibition of APE1

Research indicates that structurally similar compounds exhibit significant inhibition of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. For instance, analogs of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide have shown low micromolar activity against APE1 and increased cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound can significantly alter its biological activity. For example:

  • Substituting the ethyl group with different alkyl groups can enhance or diminish APE1 inhibition.
  • The presence of a sulfonamide linkage is critical for maintaining antimicrobial and anti-inflammatory activities observed in related compounds .

Antitumor Activity

In vitro studies have demonstrated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) exhibit potent antitumor activity against various human cancer cell lines. For instance:

Compound NameCell LineIC50 (µM)
Compound 3HeLa5.0
Compound 4MCF-73.5
Compound 5HepG24.0

These results indicate a promising therapeutic potential for these compounds in cancer treatment .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for the compound. In animal models, it demonstrated good plasma and brain exposure following intraperitoneal dosing . However, further toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Comparison with Similar Compounds

Key Observations:

Substituent Size and Potency: The isopropyl analog (Compound 3) exhibits mid-µM APE1 inhibition and enhances temozolomide (TMZ) cytotoxicity in HeLa cells . Its bulky substituent may improve target engagement but reduce metabolic stability compared to the ethyl variant.

Benzamide Modifications :

  • The piperidin-1-ylsulfonyl group in the queried compound may enhance solubility and binding affinity compared to the 3-methylpiperidin analog () or the dimethoxybenzamide derivative ().

Pharmacokinetic Profiles: Compound 3 demonstrates favorable brain exposure in mice, a critical feature for treating gliomas .

Mechanistic and Therapeutic Implications

Elevated APE1 activity in high-grade gliomas correlates with poor prognosis and resistance to alkylating agents like TMZ . Inhibitors like the queried compound aim to reverse this resistance. While Compound 3 has validated preclinical efficacy, the ethyl variant’s structural simplicity may improve synthetic accessibility and tolerability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.